Ethyl[1-(4-methoxyphenyl)ethyl]amine

Catalog No.
S12674012
CAS No.
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl[1-(4-methoxyphenyl)ethyl]amine

Product Name

Ethyl[1-(4-methoxyphenyl)ethyl]amine

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)ethanamine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-4-12-9(2)10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3

InChI Key

NLJNVQDKFQHJCK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)OC

Ethyl[1-(4-methoxyphenyl)ethyl]amine, also known as 1-(4-methoxyphenyl)ethylamine, is an organic compound characterized by the presence of a 4-methoxyphenyl group attached to an ethylamine backbone. Its molecular formula is C9H13NOC_9H_{13}NO with a molecular weight of approximately 151.21 g/mol. This compound appears as a colorless liquid and is recognized for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Michael Addition Reactions: It can participate in diastereo- and enantioselective Michael addition reactions, which are important in synthesizing complex organic molecules .
  • Reduction Reactions: The compound can be reduced to yield various derivatives by using catalysts like Adam's catalyst or through other reductive methods .
  • Condensation Reactions: It can react with aldehydes or ketones to form imines, which can then be further reduced to amines .

Research indicates that Ethyl[1-(4-methoxyphenyl)ethyl]amine exhibits notable biological activities:

  • Pharmacological Effects: It has been studied for its interactions with proteins related to cytosolic calcium signaling and its potential impact on HIV infection pathways .
  • Chiral Properties: The (R)-enantiomer of this compound is particularly significant in biological systems due to its stereoselectivity, which can influence the efficacy of drug interactions .

Several synthesis methods have been developed for Ethyl[1-(4-methoxyphenyl)ethyl]amine:

  • Condensation of 4-Methoxyacetophenone: This method involves reacting 4-methoxyacetophenone with amines in the presence of catalysts like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions and may include steps for azeotropic removal of water formed during the reaction .
  • Oxidative Methods: Another synthesis route includes the oxidative removal of certain carbon chains from precursors, allowing for the formation of the desired amine structure with high optical purity .
  • Improved Processes: Recent patents describe improved processes that enhance yield and purity while minimizing hazardous reagents, focusing on safer solvents and conditions for industrial applications .

Ethyl[1-(4-methoxyphenyl)ethyl]amine has several applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases.
  • Organic Synthesis: Its unique structure allows it to be used as a building block for creating complex molecules in synthetic organic chemistry.
  • Chiral Building Blocks: The (R)-enantiomer is utilized in producing enantiopure compounds necessary for specific biological activities .

Studies have shown that Ethyl[1-(4-methoxyphenyl)ethyl]amine interacts with various biological targets:

  • Calcium Signaling Proteins: It binds to proteins involved in cytosolic calcium signaling, which is crucial for numerous physiological processes.
  • Viral Proteins: Its potential role in modulating HIV infection highlights its significance in virology research and therapeutic development .

Similar Compounds

Ethyl[1-(4-methoxyphenyl)ethyl]amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
4-MethoxyphenylethylamineC9H13NOPrimary amine; used in similar synthetic pathways
(R)-(+)-1-(4-Methoxyphenyl)ethylamineC9H13NOChiral; significant in pharmacological studies
(S)-(-)-1-(4-Methoxyphenyl)ethylamineC9H13NOEnantiomer; different biological activity profile
N,N-Dimethyl-1-(4-methoxyphenyl)ethylamineC11H17NTertiary amine; altered reactivity compared to ethylamine

Ethyl[1-(4-methoxyphenyl)ethyl]amine stands out due to its specific methoxy substitution on the phenyl ring, which influences its reactivity and biological interactions compared to similar compounds.

The molecule comprises:

  • A 4-methoxyphenyl group providing aromaticity and electron-donating properties.
  • An ethylamine side chain facilitating nucleophilic reactions and hydrogen bonding.
  • Chirality at the C1 position, critical for stereoselective interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameEthyl[1-(4-methoxyphenyl)ethyl]amine
CAS Registry NumberNot explicitly listed (see analogs: 22038-86-4, 41851-59-6)
Molecular FormulaC₁₁H₁₇NO
StereochemistryR/S enantiomers

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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